7-Fluoro-2-phenylchroman-4-one
Description
7-Fluoro-2-phenylchroman-4-one (C₁₅H₁₁FO₂) is a fluorinated chromanone derivative characterized by a phenyl group at the C2 position and a fluorine atom at the C7 position of the chroman-4-one scaffold. Its molecular structure (InChIKey: SZNYRENOXQIQMR-UHFFFAOYSA-N) suggests moderate lipophilicity due to the aromatic phenyl group, which may enhance membrane permeability and target binding in biological systems .
Properties
CAS No. |
98769-92-7 |
|---|---|
Molecular Formula |
C15H11FO2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
7-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
SZNYRENOXQIQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization using an acid catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound quinone.
Reduction: Formation of 7-fluoro-2-phenylchromanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-phenylchroman-4-one has garnered interest in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Fluorine vs. Methoxy : Fluorine’s electronegativity and small size improve metabolic stability compared to methoxy groups, making this compound a candidate for prolonged biological activity .
- Phenyl Group Role : The C2-phenyl moiety may enhance binding to aromatic residues in enzyme active sites, as seen in related MAOB inhibitors .
- Safety Considerations : Fluorinated compounds generally exhibit lower acute toxicity than chlorinated analogs, though proper handling remains critical .
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